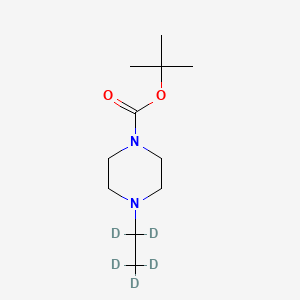

Fenoldopam-d4 Mesylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fenoldopam Mesylate is a selective dopamine1-receptor agonist . It is used for the in-hospital, short-term management of severe hypertension when rapid and reversible reduction of blood pressure is clinically indicated . It is also used for the treatment of malignant hypertension with deteriorating end-organ function .

Synthesis Analysis

Fenoldopam Mesylate can be synthesized by adding Fenoldopam Mesylate crystal form VI into ethyl acetate. The mixture is stirred at room temperature for 2-4 hours, filtered, and then vacuum dried at 50-70°C .Molecular Structure Analysis

The molecular formula of Fenoldopam Mesylate is C17H20ClNO6S . Its molecular weight is 401.86 .Chemical Reactions Analysis

Fenoldopam Mesylate is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .Physical And Chemical Properties Analysis

Fenoldopam Mesylate is a white to tan powder . It is soluble in DMSO at ≥15 mg/mL at 60°C . Its melting point is 271°C .科学的研究の応用

Enhancement of Mesenchymal Stem Cell Survival

Fenoldopam mesylate has been shown to have antioxidative and anti-apoptotic roles, which can enhance the survival of mesenchymal stem cells (MSCs) undergoing oxidative stress in vitro. This application could be crucial in stem cell therapies where increased cell survival is a significant factor for treatment success .

Management of Severe Hypertension

The compound is used for short-term management of severe hypertension in hospitals. Its potential for different therapeutic applications is being explored, which could include various cardiovascular conditions .

Pediatric Hypertension Treatment

Although not approved by the FDA for use in children, fenoldopam mesylate has been reported to treat hypertension in pediatric patients. This off-label use highlights its potential in managing pediatric hypertension .

作用機序

Target of Action

Fenoldopam-d4 Mesylate primarily targets Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .

Mode of Action

Fenoldopam-d4 Mesylate acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of Fenoldopam-d4 Mesylate is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

Fenoldopam-d4 Mesylate’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The compound also promotes sodium excretion via specific dopamine receptors along the nephron .

Pharmacokinetics

The pharmacokinetics of Fenoldopam-d4 Mesylate are characterized by its rapid onset of action (4 minutes) and short duration of action (< 10 minutes) . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . The compound is excreted primarily through the renal route (90%) and to a lesser extent through fecal excretion (10%) .

Result of Action

The primary result of Fenoldopam-d4 Mesylate’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which leads to a reduction in systemic vascular resistance . The compound also decreases afterload and promotes sodium excretion .

Action Environment

The action of Fenoldopam-d4 Mesylate can be influenced by various environmental factors. For instance, oxidative stress can impact the survival and efficacy of cells treated with Fenoldopam-d4 Mesylate

Safety and Hazards

Fenoldopam Mesylate can cause serious eye irritation, allergic skin reaction, and can be harmful if swallowed . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritant to the skin and eyes .

Relevant Papers

- “Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury” discusses the possible reno-protective role of Fenoldopam Mesylate .

- “Pharmacokinetics and pharmacodynamics of fenoldopam mesylate for blood pressure control in pediatric patients” provides insights into the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics and side-effect profile of Fenoldopam in children .

- “Fenoldopam: A new parenteral antihypertensive” provides a comparative study of Fenoldopam Mesylate and other antihypertensive agents .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Fenoldopam-d4 Mesylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 3,4-dihydroxyphenylacetic acid", "Deuterated hydrochloric acid", "Methanesulfonyl chloride", "Sodium hydroxide", "Potassium carbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3,4-dihydroxyphenylacetic acid-d4", "Reaction: Deuterated benzaldehyde is reacted with deuterated 3,4-dihydroxyphenylacetic acid in the presence of deuterated hydrochloric acid as a catalyst.", "Step 2: Synthesis of Fenoldopam-d4 base", "Reaction: 3,4-dihydroxyphenylacetic acid-d4 is reacted with methanesulfonyl chloride in the presence of potassium carbonate and ethanol to form Fenoldopam-d4 base.", "Step 3: Synthesis of Fenoldopam-d4 Mesylate", "Reaction: Fenoldopam-d4 base is reacted with methanesulfonic acid in the presence of diethyl ether and water to form Fenoldopam-d4 Mesylate as the final product." ] } | |

CAS番号 |

1246815-23-5 |

製品名 |

Fenoldopam-d4 Mesylate |

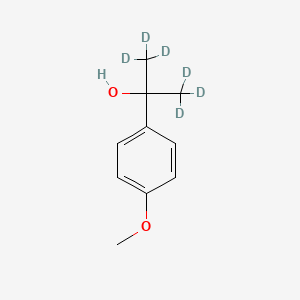

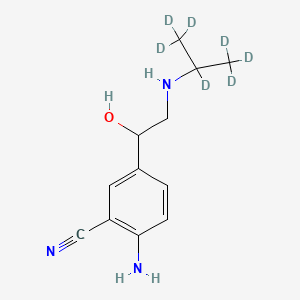

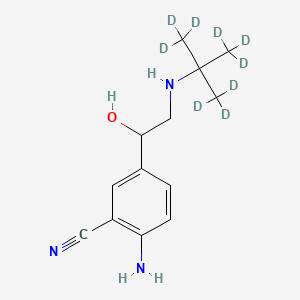

分子式 |

C17H20ClNO6S |

分子量 |

405.882 |

IUPAC名 |

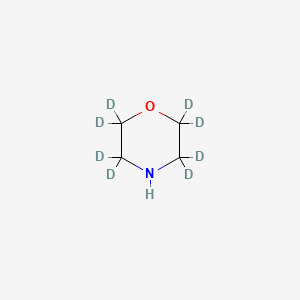

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid |

InChI |

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2; |

InChIキー |

CVKUMNRCIJMVAR-ZHTTVBFJSA-N |

SMILES |

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |

同義語 |

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 Methanesulfonate; Corlopam-d4; Fenoldopam-d4 Methanesulfonate; Fenoldopam-d4 Monomethanesulfonate; SKF 82526J-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

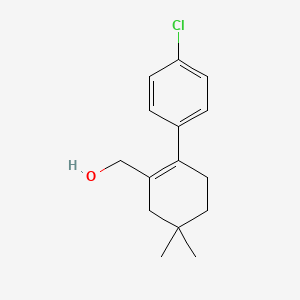

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

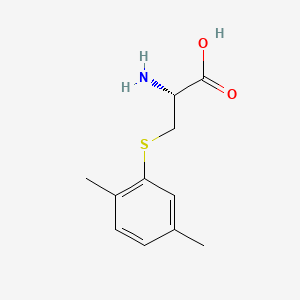

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

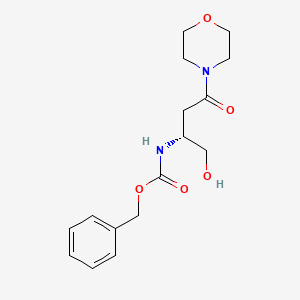

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)